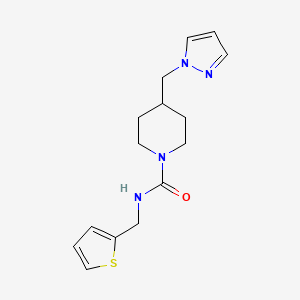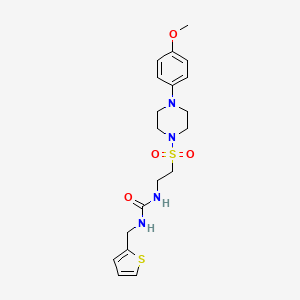![molecular formula C17H12FN5O2 B2377668 N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040712-63-7](/img/structure/B2377668.png)
N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (BFTC) is a synthetic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .
Synthesis Analysis
The synthesis of BFTC and similar compounds often involves a [3 + 2] cyclization reaction . This process is typically facilitated by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . The synthesis of these compounds can also involve tandem Ugi-Huisgen reactions .
Molecular Structure Analysis
BFTC is a part of the 1,2,3-triazolo[1,5-a]quinoxalines class of compounds . These compounds often have structural changes such as the introduction of fluorine and trifluoromethyl in the seventh position, amino substituents in the fourth position, benzyl group in the fifth position, and aroyl substituents in the third position .
Chemical Reactions Analysis
The chemical reactions involving BFTC and similar compounds often involve binding assays toward the benzodiazepine and A(1) and A(2A) adenosine receptors . Only the 7-fluorosubstituted compounds and the N-benzyl derivative have shown a good affinity toward the benzodiazepine receptors .
Physical And Chemical Properties Analysis
BFTC, like other triazole compounds, is a nitrogenous heterocyclic moiety . It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .
Scientific Research Applications
Antioxidant and Antibacterial Applications
- Antioxidant Agent : A study demonstrated the potential of similar triazoloquinazoline derivatives as antioxidant agents. Some compounds in this category showed significant activity when compared to ascorbic acid (Gadhave & Kuchekar, 2020).
- Antibacterial Agent : The same study also found that certain triazoloquinazoline derivatives exhibited considerable antibacterial properties against strains such as S. aureus, E. coli, and P. aeruginosa, suggesting their potential use in combating bacterial infections (Gadhave & Kuchekar, 2020).
Potential in Treating Fungal Infections
- Antifungal Activity : Novel triazoloquinazoline-3-carboxamides were synthesized and evaluated for their antimicrobial activities. Compounds like [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide showed activity against pathogenic yeast C. albicans, indicating their use in antifungal treatments (Pokhodylo et al., 2021).
Anticancer Research
- Anticancer Activity : Research has been conducted on the synthesis of triazoloquinazoline derivatives to meet structural requirements for anticancer activity. Some compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer treatment (Reddy et al., 2015).
- Another study synthesized a novel series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, which exhibited potent antitumoral properties, further supporting the anticancer potential of compounds in this class (Wu, Zhang, & Li, 2013).
Additional Research Findings
- Binding Affinity to Benzodiazepine Receptors : Some studies have also explored the binding affinity of triazoloquinazoline derivatives to benzodiazepine receptors, which could have implications in neurological research (Biagi et al., 1998).
Mechanism of Action
The mechanism of action of BFTC and similar compounds often involves binding to various biological receptors. Triazole compounds, which are part of BFTC’s structure, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Future Directions
Quinazoline and quinazolinone derivatives, which include BFTC, have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-11-6-7-13-12(8-11)16(24)20-15-14(21-22-23(13)15)17(25)19-9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXUBHKJAQBMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)
![2-{[(3-[1,1'-biphenyl]-4-yl-3-oxopropylidene)amino]oxy}-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2377599.png)


![2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377603.png)

![6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2377608.png)